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molecular formula C8H13NO4 B8642374 2-Formamido-2-(oxan-4-yl)acetic acid

2-Formamido-2-(oxan-4-yl)acetic acid

Cat. No. B8642374
M. Wt: 187.19 g/mol
InChI Key: BGZURAGVGGLUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820673B2

Procedure details

To a solution of ethyl (formylamino)(tetrahydro-2H-pyran-4-yl)acetate (M. J. Burk et al., J. Am. Chem. Soc., 117, 9375-9376 (1995); 0.30 g) in ethanol (7 ml) was added a 1 N aqueous sodium hydroxide solution (2.8 ml), and mixed at 80° C. for 40 minutes. The reaction mixture was neutralized by adding 1 N hydrochloric acid, and then water was removed by azeotropy with toluene to obtain (formylamino)(tetrahydro-2H-pyran-4-yl)acetic acid as a crude product. In the same manner as in Example 50a), 2-(4-(5-methyl-3-oxo-1H-imidazo[1,5-c]imidazol-2(3H)-yl)-1-piperazinyl)-2-oxo-1-tetrahydro-2H-pyran-4-ylethylformamide was obtained from this carboxylic acid as a crude product. The product was dissolved in methanol (7 ml) and diethyl ether(14 ml). A 4 N solution of hydrogen chloride in ethyl acetate (3.5 ml) was added and mixed at room temperature for 4 hours, and the solvent was distilled off under reduced pressure. The residue was dissolved in acetonitrile (14 ml), triethylamine (0.39 ml) and 4-chlorophenyl isocyanate (0.21 g) were added thereto, and mixed at room temperature for 15 hours. The solvent was distilled off under reduced pressure, and the residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with an aqueous sodium hydrogen carbonate solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified with basic silica gel column (ethyl acetate to ethyl acetate/methanol=10/1) to obtain the title compound as colorless powder (0.03 g, 5%).
Name
ethyl (formylamino)(tetrahydro-2H-pyran-4-yl)acetate
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH:4]([CH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[C:5]([O:7]CC)=[O:6])=[O:2].[OH-].[Na+].Cl>C(O)C>[CH:1]([NH:3][CH:4]([CH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[C:5]([OH:7])=[O:6])=[O:2] |f:1.2|

Inputs

Step One
Name
ethyl (formylamino)(tetrahydro-2H-pyran-4-yl)acetate
Quantity
0.3 g
Type
reactant
Smiles
C(=O)NC(C(=O)OCC)C1CCOCC1
Name
Quantity
2.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed at 80° C. for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
water was removed by azeotropy with toluene

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC(C(=O)O)C1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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